molecular formula C8H16N2O2 B1275308 4-Amino-1-ethyl-4-piperidinecarboxylic acid CAS No. 500756-05-8

4-Amino-1-ethyl-4-piperidinecarboxylic acid

Cat. No.: B1275308
CAS No.: 500756-05-8
M. Wt: 172.22 g/mol
InChI Key: VJNDFYVXJBBZDB-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

4-Amino-1-ethyl-4-piperidinecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of quinolin-2(1H)-one derivatives, which are known to have biological activity . The compound’s interaction with enzymes such as Milrinone analogs has been studied to analyze its effects on intracellular calcium increase in cardiac cells . Additionally, it has been used in the synthesis of quorum sensing modulators, which play a crucial role in bacterial communication .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact intracellular calcium levels in cardiac cells, which is crucial for proper cardiac function . Furthermore, it has been used in the synthesis of selective anti-Helicobacter pylori activity molecules, indicating its potential role in targeting specific bacterial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been used in the synthesis of M1 mAChR agonists, which are known to interact with muscarinic acetylcholine receptors . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity and receptor binding highlights its significance in biochemical research.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be stable under specific conditions, with a refractive index of 1.483 at 20°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in the synthesis of quinolin-2(1H)-one derivatives and quorum sensing modulators indicates its involvement in complex biochemical processes . Understanding these metabolic pathways is crucial for elucidating the compound’s potential therapeutic applications and effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s bioavailability and effectiveness in targeting specific cells or tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-4-piperidinecarboxylic acid typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with appropriate reagents. One common method includes the use of ethyl chloroformate and ammonia to introduce the amino group at the 4-position of the piperidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-ethyl-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1-ethyl-4-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-ethyl-4-piperidinecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-amino-1-ethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-10-5-3-8(9,4-6-10)7(11)12/h2-6,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNDFYVXJBBZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407646
Record name 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500756-05-8
Record name 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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